molecular formula C28H27FN2O3S B2896910 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892757-90-3

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2896910
CAS RN: 892757-90-3
M. Wt: 490.59
InChI Key: JVUPMLQTXGUUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H27FN2O3S and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • The compound is involved in various synthesis processes. For example, Hönel and Vierhapper (1983) explored the hydrogenation of N-Methyl fluorosulphonates of quinoline, leading to N-methylpiperidine derivatives, indicating its role in the synthesis of complex organic structures (Hönel & Vierhapper, 1983).
  • Bolakatti et al. (2020) described the synthesis of novel quinolone hybrids showing potential as anticancer and antimicrobial agents, demonstrating the compound's applicability in developing new therapeutic agents (Bolakatti et al., 2020).
  • Xia et al. (2016) developed a method for the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting the compound's utility in producing derivatives with enhanced properties (Xia et al., 2016).

Biological and Medicinal Applications

  • The compound's derivatives have shown significant anticancer activity. Chu and Claiborne (1987) synthesized derivatives that potentially serve as therapeutic agents in oncology (Chu & Claiborne, 1987).
  • Geesi (2020) explored the antibacterial efficacy of a similar compound, underscoring its potential in combating bacterial infections (Geesi, 2020).
  • Ohshima et al. (2010) synthesized fluorescent probes based on quinoline derivatives for zinc detection, illustrating the compound's role in developing diagnostic tools (Ohshima et al., 2010).

Chemical Properties and Analysis

  • Didenko et al. (2015) developed new quinoxalines from quinoxalin-2(1H)-one derivatives, contributing to the understanding of the compound's chemical properties and potential applications (Didenko et al., 2015).
  • Sánchez et al. (1988) conducted structure-activity relationship studies on similar compounds, providing insights into optimizing their therapeutic efficacy (Sánchez et al., 1988).

Advanced Applications

  • Korcz et al. (2018) synthesized novel quinoline derivatives for cytotoxicity studies, indicating the compound's relevance in cancer research (Korcz et al., 2018).
  • Bhatt et al. (2015) explored amino- and fluoro-substituted quinoline derivatives for potential anticancer applications, further demonstrating the compound's utility in drug development (Bhatt et al., 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-30-19-27(35(33,34)22-10-6-3-7-11-22)28(32)23-17-24(29)26(18-25(23)30)31-14-12-21(13-15-31)16-20-8-4-2-5-9-20/h2-11,17-19,21H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPMLQTXGUUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.